Cas no 2227765-27-5 ((2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol)

(2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol
- 2227765-27-5
- EN300-1986533
-
- インチ: 1S/C10H12ClFO/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7,13H,2-3H2,1H3/t7-/m0/s1
- InChIKey: ZBPVVULEMIZCCH-ZETCQYMHSA-N
- SMILES: ClC1C=CC(=C(C=1)F)CC[C@H](C)O
計算された属性
- 精确分子量: 202.0560709g/mol
- 同位素质量: 202.0560709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 20.2Ų
(2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1986533-0.25g |
(2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol |
2227765-27-5 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1986533-0.1g |
(2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol |
2227765-27-5 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1986533-2.5g |
(2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol |
2227765-27-5 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1986533-5.0g |
(2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol |
2227765-27-5 | 5g |
$4475.0 | 2023-05-31 | ||
Enamine | EN300-1986533-10.0g |
(2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol |
2227765-27-5 | 10g |
$6635.0 | 2023-05-31 | ||
Enamine | EN300-1986533-5g |
(2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol |
2227765-27-5 | 5g |
$2028.0 | 2023-09-16 | ||
Enamine | EN300-1986533-0.5g |
(2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol |
2227765-27-5 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1986533-1g |
(2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol |
2227765-27-5 | 1g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1986533-0.05g |
(2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol |
2227765-27-5 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1986533-1.0g |
(2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol |
2227765-27-5 | 1g |
$1543.0 | 2023-05-31 |
(2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol 関連文献
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
5. Back matter
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
(2S)-4-(4-chloro-2-fluorophenyl)butan-2-olに関する追加情報
Compound Introduction: (2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol (CAS No. 2227765-27-5)
Compound (2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol, identified by its CAS number 2227765-27-5, is a significant molecule in the realm of pharmaceutical chemistry. This compound belongs to a class of chiral alcohols that have garnered considerable attention due to their potential applications in drug development. The structural features of this molecule, particularly the presence of a (2S) configuration at the second carbon atom and a substituted aromatic ring, make it a promising candidate for further investigation.
The molecular structure of (2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol consists of a four-carbon chain with an alcohol functional group at one end and a phenyl ring substituted with chlorine and fluorine atoms at the other. This arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its biological activity. The stereochemistry at the second carbon, specifically the (S) configuration, is particularly important as it can influence the molecule's interaction with biological targets.
In recent years, there has been growing interest in chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The enantiomeric purity of (2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol is therefore a critical factor in its development as a pharmaceutical agent. Advanced synthetic methodologies have been employed to achieve high enantiomeric purity, ensuring that the desired stereoisomer is obtained in significant yields.
The aromatic ring in (2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol is further modified by the presence of chlorine and fluorine atoms at specific positions. These halogen substituents enhance the molecule's lipophilicity and binding affinity to biological targets. Halogenated aromatic compounds are well-known for their role in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The combination of these structural features makes this compound a versatile scaffold for drug discovery.
Recent studies have highlighted the importance of fluorinated aromatic rings in enhancing drug bioavailability and metabolic stability. The fluorine atom at the 2-position of the phenyl ring in (2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol contributes to these properties by increasing the molecule's resistance to metabolic degradation. This characteristic is particularly valuable in the development of long-lasting pharmaceuticals that require fewer dosing regimens.
The chloro substituent at the 4-position of the phenyl ring adds another layer of complexity to the molecule's interactions with biological systems. Chlorine atoms are known to participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which can significantly influence binding affinity and selectivity. These interactions are critical for designing molecules that target specific biological pathways with high precision.
Current research in pharmaceutical chemistry is focused on developing novel compounds that exhibit improved pharmacokinetic properties. The structural features of (2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol make it an attractive candidate for such studies. By leveraging computational methods and high-throughput screening techniques, researchers are exploring its potential as a lead compound for various therapeutic applications.
The synthesis of (2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol involves multiple steps, each requiring careful optimization to ensure high yield and purity. Chiral resolution techniques, such as enzymatic resolution or diastereomeric salt formation, are commonly employed to achieve the desired stereochemical purity. These methods are essential for producing enantiomerically pure samples that can be further evaluated for their biological activity.
In conclusion, (2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of stereochemical purity, halogenated aromatic rings, and favorable pharmacokinetic properties makes this compound a valuable asset in drug discovery efforts. Further research is warranted to fully explore its potential as a lead compound for novel therapeutic agents.
2227765-27-5 ((2S)-4-(4-chloro-2-fluorophenyl)butan-2-ol) Related Products
- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)
- 2145726-61-8(3-methyl-2-6-(trifluoromethyl)pyridin-3-ylbutanoic acid)
- 917096-37-8((Z)-Fluvoxamine -)
- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)
- 859661-46-4((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)
- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)




